Cas no 851411-67-1 (4-butoxy-N-{4-methyl-5-oxo-5H-chromeno4,3-bpyridin-2-yl}benzamide)

4-butoxy-N-{4-methyl-5-oxo-5H-chromeno4,3-bpyridin-2-yl}benzamide Chemical and Physical Properties
Names and Identifiers
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- 4-butoxy-N-{4-methyl-5-oxo-5H-chromeno4,3-bpyridin-2-yl}benzamide
- F0614-0092
- AB00669930-01
- AKOS024587690
- 4-butoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide
- 851411-67-1
- 4-butoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide
- 4-butoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide
- Benzamide, 4-butoxy-N-(4-methyl-5-oxo-5H-[1]benzopyrano[4,3-b]pyridin-2-yl)-
-
- Inchi: 1S/C24H22N2O4/c1-3-4-13-29-17-11-9-16(10-12-17)23(27)26-20-14-15(2)21-22(25-20)18-7-5-6-8-19(18)30-24(21)28/h5-12,14H,3-4,13H2,1-2H3,(H,25,26,27)
- InChI Key: NLLMIENAZBGYOY-UHFFFAOYSA-N
- SMILES: C(NC1N=C2C3=CC=CC=C3OC(=O)C2=C(C)C=1)(=O)C1=CC=C(OCCCC)C=C1
Computed Properties
- Exact Mass: 402.15795719g/mol
- Monoisotopic Mass: 402.15795719g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 30
- Rotatable Bond Count: 6
- Complexity: 604
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 77.5Ų
4-butoxy-N-{4-methyl-5-oxo-5H-chromeno4,3-bpyridin-2-yl}benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0614-0092-10μmol |
4-butoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide |
851411-67-1 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0614-0092-25mg |
4-butoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide |
851411-67-1 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0614-0092-4mg |
4-butoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide |
851411-67-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0614-0092-5μmol |
4-butoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide |
851411-67-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0614-0092-15mg |
4-butoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide |
851411-67-1 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0614-0092-40mg |
4-butoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide |
851411-67-1 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0614-0092-2mg |
4-butoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide |
851411-67-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0614-0092-20μmol |
4-butoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide |
851411-67-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0614-0092-1mg |
4-butoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide |
851411-67-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0614-0092-75mg |
4-butoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide |
851411-67-1 | 90%+ | 75mg |
$208.0 | 2023-05-17 |
4-butoxy-N-{4-methyl-5-oxo-5H-chromeno4,3-bpyridin-2-yl}benzamide Related Literature
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Additional information on 4-butoxy-N-{4-methyl-5-oxo-5H-chromeno4,3-bpyridin-2-yl}benzamide
Introduction to 4-butoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-bpyridin-2-yl}benzamide and CAS No. 851411-67-1
4-butoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-bpyridin-2-yl}benzamide is a sophisticated organic compound characterized by its intricate molecular structure and potential biological activities. This compound, identified by the CAS number 851411-67-1, has garnered significant attention in the field of pharmaceutical research due to its structural uniqueness and promising therapeutic properties. The molecular framework of this compound incorporates several key functional groups, including a benzamide moiety, a chromeno[4,3-bpyridine] core, and an N-butoxy substituent, which collectively contribute to its distinctive chemical and biological characteristics.
The chromeno[4,3-bpyridine] scaffold is particularly noteworthy, as it is known for its presence in various bioactive natural products and synthetic molecules. This structural motif has been extensively studied for its potential to interact with biological targets, making it a valuable component in the design of novel pharmaceutical agents. The benzamide group, on the other hand, is a well-documented pharmacophore that often enhances the solubility and bioavailability of drug candidates. Additionally, the N-butoxy substituent can influence the metabolic stability and pharmacokinetic profile of the compound.
In recent years, there has been a growing interest in developing new therapeutic agents that leverage the potential of heterocyclic compounds. The compound in question, 4-butoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-bpyridin-2-yl}benzamide, represents a significant advancement in this area. Its unique structural features make it a promising candidate for further investigation in various therapeutic modalities. For instance, studies have suggested that compounds with similar chromeno[4,3-bpyridine] cores may exhibit anti-inflammatory and anti-cancer properties.
One of the most compelling aspects of this compound is its potential to serve as a lead molecule for drug discovery. The combination of the chromeno[4,3-bpyridine] scaffold with the benzamide group creates a versatile platform that can be modified to target specific biological pathways. This flexibility is crucial in pharmaceutical development, as it allows researchers to fine-tune the properties of the compound to optimize its efficacy and safety profiles. Furthermore, the presence of multiple functional groups provides numerous opportunities for chemical modification, enabling the synthesis of analogues with enhanced biological activity.
Recent advancements in computational chemistry have further facilitated the exploration of 4-butoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-bpyridin-2-yl}benzamide. Molecular modeling techniques have been employed to predict how this compound might interact with various biological targets. These studies have provided valuable insights into its potential mechanisms of action and have helped guide the design of more effective derivatives. For example, simulations have suggested that this compound may bind to specific enzymes or receptors involved in inflammatory processes, making it a candidate for treating conditions such as rheumatoid arthritis or inflammatory bowel disease.
The synthesis of 4-butoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-bpyridin-2-yl}benzamide also presents an interesting challenge due to its complex structure. Traditional synthetic routes have been developed to construct the chromeno[4,3-bpyridine] core and introduce the benzamide and N-butoxy substituents. These methods often involve multi-step reactions and require careful optimization to ensure high yields and purity. However, recent innovations in synthetic chemistry have made it possible to streamline these processes, making large-scale production more feasible.
In conclusion, 4-butoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-bpyridin-2-yl}benzamide (CAS No. 851411-67-1) is a promising compound with significant potential in pharmaceutical research. Its unique structural features and diverse functional groups make it an attractive candidate for further investigation into various therapeutic applications. As research continues to uncover new insights into its biological activity and synthetic possibilities, this compound is poised to play a crucial role in the development of novel drugs that address unmet medical needs.
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